2-Methyl-5alpha-androst-2-en-17beta-ol-propionate
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Overview
Description
2-Methyl-5α-androst-2-en-17β-ol-propionate is a synthetic androstane steroid and a derivative of dihydrotestosterone (DHT). It is known for its anabolic-androgenic properties and is used primarily in scientific research. The compound has the molecular formula C23H36O2 and a molecular weight of 344.53 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5α-androst-2-en-17β-ol-propionate typically involves the esterification of 2-Methyl-5α-androst-2-en-17β-ol with propionic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for research purposes .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5α-androst-2-en-17β-ol-propionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Typical reagents include halogens (e.g., chlorine, bromine) and nucleophiles like hydroxide ions (OH-) and amines.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methyl-5α-androst-2-en-17β-ol-propionate is widely used in scientific research, particularly in the fields of:
Chemistry: As a model compound for studying steroid chemistry and reaction mechanisms.
Biology: In studies related to androgen receptor binding and activity.
Medicine: Investigated for its potential therapeutic applications in hormone replacement therapy and muscle wasting conditions.
Industry: Used in the development of anabolic-androgenic steroids and related compounds
Mechanism of Action
The compound exerts its effects primarily through binding to androgen receptors. Upon binding, it activates the receptor, leading to the transcription of specific genes involved in muscle growth and development. The molecular targets include various proteins and enzymes involved in the anabolic pathways. The compound also influences the expression of genes related to protein synthesis and degradation .
Comparison with Similar Compounds
2-Methyl-5α-androst-2-en-17β-ol-propionate is structurally similar to other anabolic-androgenic steroids such as:
Drostanolone (2-methyl-DHT): Known for its strong anabolic properties and low androgenic effects.
1-Testosterone (δ1-DHT): Noted for its potent anabolic effects.
Methylstenbolone (17α-methylstenbolone): A synthetic anabolic steroid with high anabolic and moderate androgenic activity.
The uniqueness of 2-Methyl-5α-androst-2-en-17β-ol-propionate lies in its specific structural modifications, which confer distinct pharmacological properties compared to its analogs .
Properties
Molecular Formula |
C23H36O2 |
---|---|
Molecular Weight |
344.5 g/mol |
IUPAC Name |
[(5S,8R,9S,10S,13S,14S,17S)-2,10,13-trimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] propanoate |
InChI |
InChI=1S/C23H36O2/c1-5-21(24)25-20-11-10-18-17-9-8-16-7-6-15(2)14-23(16,4)19(17)12-13-22(18,20)3/h6,16-20H,5,7-14H2,1-4H3/t16-,17+,18+,19+,20+,22+,23+/m1/s1 |
InChI Key |
XXAHURRFNVUMFU-WHCNIEAUSA-N |
Isomeric SMILES |
CCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC(=CC4)C)C)C |
Canonical SMILES |
CCC(=O)OC1CCC2C1(CCC3C2CCC4C3(CC(=CC4)C)C)C |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.